![molecular formula C10H17N4O2+ B13876604 Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium typically involves multiple steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.
Quaternization: The final step involves the quaternization of the nitrogen atom in the dimethylaminoethyl group using methyl iodide to form the azanium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino-substituted pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol.
科学研究应用
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the nitro group and the pyridine ring.
N,N-Dimethylethanolamine: Contains a dimethylamino group but differs in the rest of the structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar dimethylaminoethyl group but has an ethoxy linkage instead of a pyridine ring.
Uniqueness
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is unique due to the presence of the nitro group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C10H17N4O2+ |
|---|---|
分子量 |
225.27 g/mol |
IUPAC 名称 |
dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium |
InChI |
InChI=1S/C10H17N4O2/c1-11-6-7-14(2,3)9-4-5-10(12-8-9)13(15)16/h4-5,8,11H,6-7H2,1-3H3/q+1 |
InChI 键 |
CXNHXGBFIYWDKS-UHFFFAOYSA-N |
规范 SMILES |
CNCC[N+](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
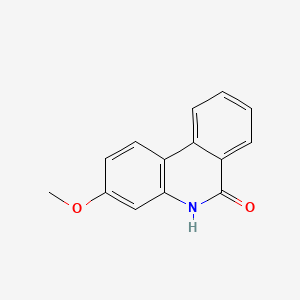
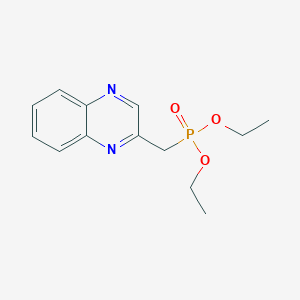
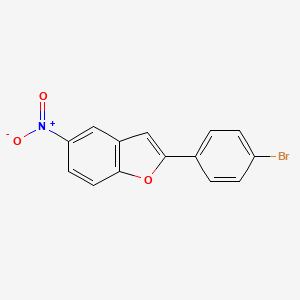

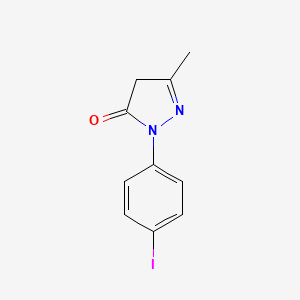


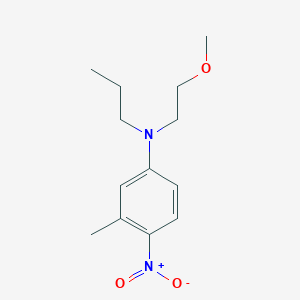
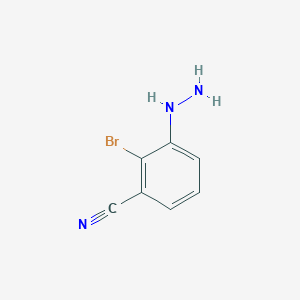

![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
